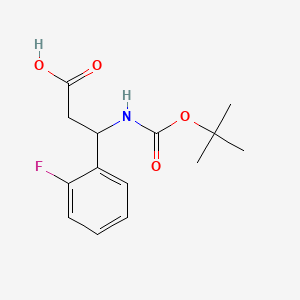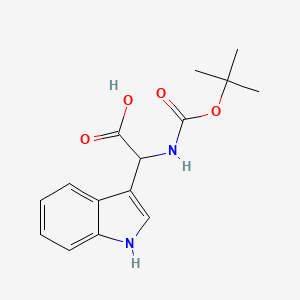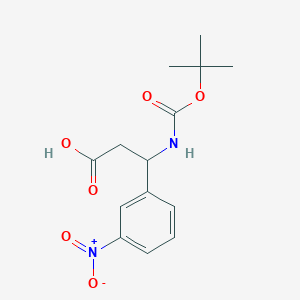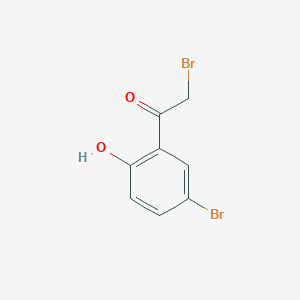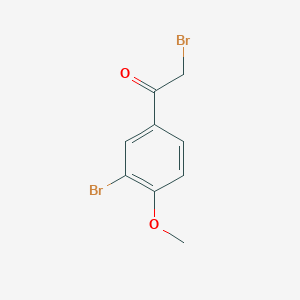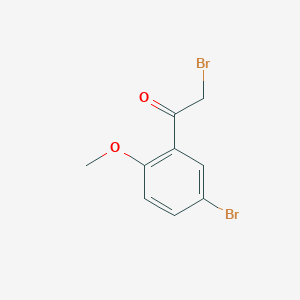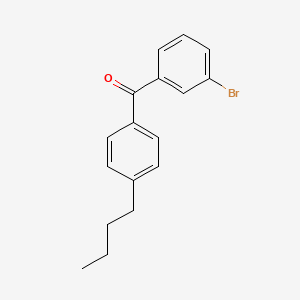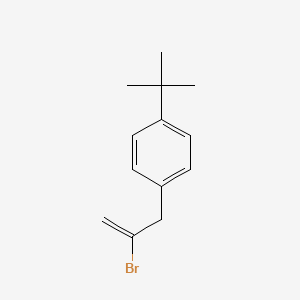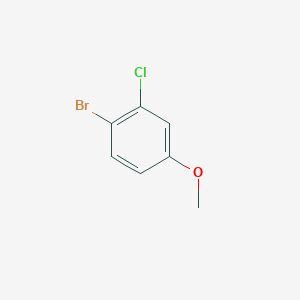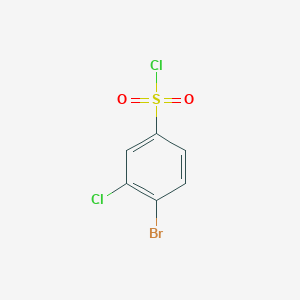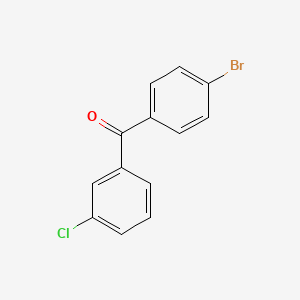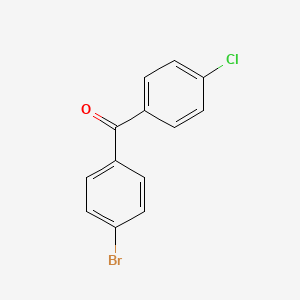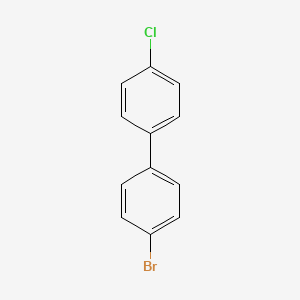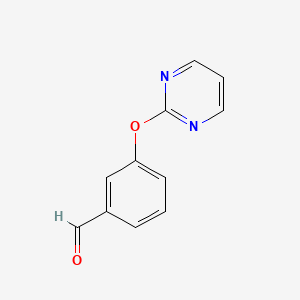
3-(Pyrimidin-2-yloxy)benzaldehyde
概要
説明
The compound "3-(Pyrimidin-2-yloxy)benzaldehyde" is a chemical entity that features a benzaldehyde moiety linked to a pyrimidin-2-yl group through an ether bond (oxy linkage). This structure is a part of various heterocyclic compounds that have significance in medicinal chemistry due to their potential biological activities.
Synthesis Analysis
The synthesis of pyrimidinyl-benzaldehyde derivatives can be approached through various synthetic routes. For instance, the synthesis of related pyrimidinone amino acids involves the use of a p-benzyloxybenzyloxy group to mask the oxo function of the pyrimidinone ring, which is later removed under mild acid conditions to recover the pyrimidinone system . Another method for synthesizing substituted pyrimidinyl compounds includes the ring contraction of carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds, leading to the formation of pyrimidine rings .
Molecular Structure Analysis
The molecular structure of related compounds, such as pyrazolo[1,5-c]pyrimidin-7(6H)-one derivatives, has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. These studies provide detailed information on the molecular geometry, which can be optimized using computational methods like density functional theory (DFT) .
Chemical Reactions Analysis
Pyrimidinyl-benzaldehyde derivatives can undergo various chemical reactions. For example, they can participate in condensation reactions with chromones to form novel heterocyclic compounds . Lewis acid-catalyzed amination reactions involving related structures have also been reported, demonstrating the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinyl-benzaldehyde derivatives can be inferred from related compounds. For instance, the (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide compound was characterized using FTIR, NMR, and UV-Visible spectroscopy, and its properties were compared with theoretical data obtained from DFT calculations . Such studies are crucial for understanding the reactivity, stability, and potential applications of these compounds.
科学的研究の応用
Antibacterial Activity : A study by Hoti et al. (2010) synthesized new Pyrimidin-2-yl-benzylidene-imines by catalytic reactions of aromatic aldehydes and 2-Aminopyrimidines. The antibacterial activity of these products was investigated against Escherichia coli, Klebsiella, and Staphylococcus aureus (Hoti et al., 2010).
Herbicidal Activity : Liu and Shi (2014) designed and synthesized a series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides, showing moderate to good selective herbicidal activity against Brassica campestris L. at a concentration of 100 mg/L (Liu & Shi, 2014).
Synthesis of Pyrimidines : A study by Devi, Kumar, and Bhuyan (2003) demonstrated microwave-assisted three-component cyclocondensation to synthesize pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, showcasing the versatility of benzaldehyde derivatives in synthesizing complex pyrimidine structures (Devi, Kumar, & Bhuyan, 2003).
Cancer Cell Discrimination : Dhawa et al. (2020) explored compounds synthesized through the condensation reaction of 4-methyl-2,6-diformylphenol and aminopyridines as fluorescent chemosensors for pH, which can effectively discriminate between normal cells and cancer cells (Dhawa et al., 2020).
Antiparasitic Activity : A study by Azas et al. (2003) synthesized an aldehyde derivative which, upon functionalization with various substituted anilines or benzylamines, showed significant antiparasitic activities against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum (Azas et al., 2003).
Safety And Hazards
特性
IUPAC Name |
3-pyrimidin-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-8-9-3-1-4-10(7-9)15-11-12-5-2-6-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRSRAYKUJFONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376898 | |
| Record name | 3-(Pyrimidin-2-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809063 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Pyrimidin-2-yloxy)benzaldehyde | |
CAS RN |
263349-26-4 | |
| Record name | 3-(Pyrimidin-2-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

